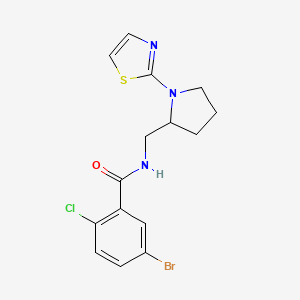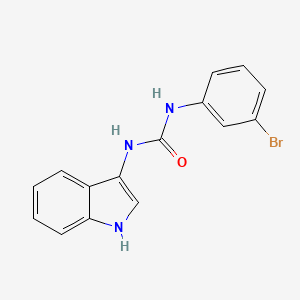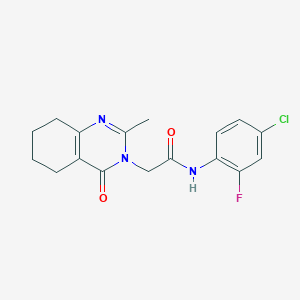![molecular formula C18H25Cl2NO B2591734 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorphenolhydrochlorid CAS No. 1049784-24-8](/img/structure/B2591734.png)
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorphenolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride is a synthetic compound that features a unique adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity. The compound’s structure includes a phenol group, a chlorinated aromatic ring, and an adamantane moiety, making it a versatile molecule in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials due to its stable adamantane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from acetonitrile are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wirkmechanismus
The compound exerts its effects primarily through its interaction with sigma receptors. Sigma receptors modulate various proteins, including ion channels and neurotransmitter receptors. The adamantane moiety enhances the compound’s stability and binding affinity to these receptors, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar stability but different functional groups.
4-Chlorophenol: Shares the chlorinated aromatic ring but lacks the adamantane structure.
Adamantane: The parent hydrocarbon, known for its rigidity and stability.
Uniqueness
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride is unique due to its combination of an adamantane moiety with a chlorinated phenol group. This structure provides both stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[(1-adamantylmethylamino)methyl]-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO.ClH/c19-16-1-2-17(21)15(6-16)10-20-11-18-7-12-3-13(8-18)5-14(4-12)9-18;/h1-2,6,12-14,20-21H,3-5,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFNYDKPSMXWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC4=C(C=CC(=C4)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
![1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2591658.png)
![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)


![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2591667.png)

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2591673.png)
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
